molecular formula C11H14FNO B077683 N,N-Diethyl 2-fluorobenzamide CAS No. 10345-76-3

N,N-Diethyl 2-fluorobenzamide

Cat. No. B077683
CAS RN: 10345-76-3
M. Wt: 195.23 g/mol
InChI Key: IOVYXBLAGKVAGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N-Diethyl 2-fluorobenzamide's synthesis involves multiple steps, including the use of diethylaminosulfur trifluoride (DAST) for the introduction of fluorine atoms into the benzamide structure. One study detailed the efficient synthesis of related fluorinated benzamide derivatives using DAST, showcasing the methodology's effectiveness in introducing fluorine atoms into organic compounds (Mukherjee, 1990)).

Molecular Structure Analysis

The molecular structure of N,N-Diethyl 2-fluorobenzamide and related compounds has been analyzed through various spectroscopic techniques, including NMR, FT-IR, and X-ray diffraction. For example, a study on 2-fluoro-N,N-diphenylbenzamide provided insights into its opto-electrical properties and structural analysis through NMR, FT-IR, UV-Vis spectroscopy, and DFT computational studies, highlighting the molecule's orthorhombic system and significant non-linear optical properties (Raveendiran et al., 2022)).

Chemical Reactions and Properties

The chemical reactivity of N,N-Diethyl 2-fluorobenzamide includes its participation in amide-directed fluorination reactions. Iron-catalyzed, amide-directed C-H fluorination studies have shown that N-fluoro-2-methylbenzamides can undergo chemoselective fluorine transfer to yield the corresponding fluorides efficiently, demonstrating the compound's versatility in chemical transformations (Groendyke et al., 2016)).

Physical Properties Analysis

The physical properties of N,N-Diethyl 2-fluorobenzamide, such as melting points and solubility, are crucial for its application. While specific studies on N,N-Diethyl 2-fluorobenzamide were not found, related research on fluorobenzamides provides insights into their physical characteristics. For instance, the synthesis and characterization of fluorinated benzamide neuroleptics have contributed to understanding these compounds' physical behavior and potential in imaging applications (Mukherjee et al., 1991)).

Chemical Properties Analysis

The chemical properties of N,N-Diethyl 2-fluorobenzamide include its stability, reactivity with other chemical entities, and potential as a ligand or probe in various applications. For example, its analogs have shown promise in PET imaging due to their specific interactions with biological targets, indicating the compound's valuable chemical properties for biomedical research (Shiue et al., 2000)).

Scientific Research Applications

  • Magnetic Resonance Studies :

    • Rae et al. (1993) analyzed long-range through-space couplings in 2-fluorobenzamide and its derivatives, providing insights into intramolecular hydrogen bonds and their effects on magnetic resonance properties (Rae, Weigold, Contreras, & Biekofsky, 1993).
    • Alkorta et al. (2009) used density functional theory to study spin-spin couplings across hydrogen bonds in 2-fluorobenzamide, which have implications for understanding molecular interactions in magnetic resonance (Alkorta, Elguero, Limbach, Shenderovich, & Winkler, 2009).
  • Cancer Imaging :

    • Shiue et al. (2000) and (1997) explored N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a potential ligand for PET imaging of breast cancer and sigma receptors, highlighting its potential for detection and imaging of cancer (Shiue et al., 2000) (Shiue et al., 1997).
    • Garg et al. (2009) investigated N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide for PET imaging in melanoma tumors, demonstrating its potential as a diagnostic tool (Garg, Kothari, Thopate, Doke, & Garg, 2009).
  • Insect Repellency and Toxicity :

    • Garud et al. (2011) examined the repellent activity of various aromatic amides, including N,N-diethyl-2-phenylacetamide derivatives, against Aedes aegypti mosquitoes, suggesting their potential use in personal protection management (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
    • Alfhili et al. (2019) studied the effect of N,N-Diethyl-3-methylbenzamide (DEET) on eryptosis, indicating its impact on red blood cell health and providing insights into its mechanism of action (Alfhili, Nkany, Weidner, & Lee, 2019).
  • Chemical Synthesis and Applications :

  • Medical Applications :

    • Kenny (1983) explored flurofamide, a derivative, as a potent inhibitor of Ureaplasma urealyticum, indicating its potential as a chemotherapeutic agent and biochemical tool (Kenny, 1983).

Safety And Hazards

“N,N-Diethyl 2-fluorobenzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

N,N-diethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVYXBLAGKVAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349951
Record name N,N-Diethyl 2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl 2-fluorobenzamide

CAS RN

10345-76-3
Record name N,N-Diethyl-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10345-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl 2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Laidaoui, M He, D El Abed, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
The influence of fluoro-substituents on secondary and tertiary benzamides on the regioselectivity of palladium-catalysed direct arylations was studied. With most (poly)fluoro-substituted …
Number of citations: 10 pubs.rsc.org
S Gezer - 2002 - gcris.ege.edu.tr
AN INVESTIGATION OF THE METAL-HALOGEN EXCHANGE REACTION OF o-CHLORO SUBSTITUTED AROMATIC COMPOUND GEZER, Sibel MSc in Chemistry Supervisor: Doç. Dr…
Number of citations: 0 gcris.ege.edu.tr
SO De Silva, JN Reed, RJ Billedeau, X Wang… - Tetrahedron, 1992 - Elsevier
Full experimental details for the directed ortho metalation approch to a variety of simple ortho-substituted N,N-diethyl benzamides (Table 1) and contiguously 1,2,3- and 1,2,3,4-…
Number of citations: 66 www.sciencedirect.com
I Nohira, N Chatani - ACS Catalysis, 2021 - ACS Publications
Ni-catalyzed cross-electrophile coupling between C(sp 2 )–F bonds in ortho-fluoro-substituted aromatic amides and C(sp 2 )–Cl bonds in aryl chlorides in the presence of Zn as a …
Number of citations: 33 pubs.acs.org
JK Laha, KV Patel, S Sharma - ACS omega, 2017 - ACS Publications
A palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids has been described. Unlike the palladium insertion reported to occur in the distorted N–C(O) …
Number of citations: 20 pubs.acs.org
T Zhang, I Nohira, N Chatani - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
The efficient Suzuki–Miyaura cross-coupling of ortho-fluoro aromatic secondary amides with aryl boronates is described. The use of KOtBu is essential for the reaction to proceed. The …
Number of citations: 12 pubs.rsc.org
Y Zhao - qspace.library.queensu.ca
Chapter 2 of the thesis describes a highly efficient in situ method for the reduction of amides to aldehydes and aryl O-carbamates to phenols and other transformations involving …
Number of citations: 0 qspace.library.queensu.ca
Y Zhao - 2010 - central.bac-lac.gc.ca
Chapter 2 of the thesis describes a highly efficient in situ method for the reduction of amides to aldehydes and aryl O-carbamates to phenols and other transformations involving …
Number of citations: 2 central.bac-lac.gc.ca
A Morishige, A Matsuura, N Chatani - Chemistry Letters, 2023 - journal.csj.jp
An efficient and direct hydrodefluorination (HDF) of ortho-fluoro aromatic amides using Ni(cod) 2 as the catalyst, 2-propanol as a green reductant, and potassium tert-butoxide as a base …
Number of citations: 1 www.journal.csj.jp

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